Sodium diphenylamine-4-sulfonate

Catalog No.
S597460
CAS No.
6152-67-6
M.F
C12H10NNaO3S
M. Wt
271.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium diphenylamine-4-sulfonate

CAS Number

6152-67-6

Product Name

Sodium diphenylamine-4-sulfonate

IUPAC Name

sodium;4-anilinobenzenesulfonate

Molecular Formula

C12H10NNaO3S

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1

InChI Key

DGXTZMPQSMIFEC-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Synonyms

diphenylamine-4-sulfonic acid, sodium diphenylamine sulfonate, sulfodiphenylamine

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

SDPS is a white to slightly yellow crystalline solid []. It is the sodium salt of diphenylamine-4-sulfonic acid. SDPS finds use in analytical chemistry as a pH indicator and a precursor for the synthesis of dyes and other organic compounds [].


Molecular Structure Analysis

The SDPS molecule consists of two phenyl rings (benzene rings) linked by a nitrogen atom. A sulfonate group (SO3Na) is attached to one of the phenyl rings at the 4th position. This structure gives SDPS several key features:

  • Aromatic character: The presence of two phenyl rings imparts aromaticity to the molecule, making it stable and resistant to many reactions.
  • Water solubility: The sulfonate group is highly water-soluble, making SDPS readily soluble in water [].
  • Acidity: The sulfonic acid group is a weak acid, capable of donating a proton (H+) in solution.

Chemical Reactions Analysis

Synthesis

SDPS is typically synthesized by nitration of diphenylamine, followed by reduction and sulfonation [].

Balanced chemical equation:

C6H5NHC6H5 (diphenylamine) + HNO3 (nitric acid) -> C6H5NO2C6H5 (nitrodiphenylamine) + H2O (water)

C6H5NO2C6H5 (nitrodiphenylamine) + Fe/H+ -> C6H5NHC6H5 (diphenylamine) + H2O (water)

C6H5NHC6H5 (diphenylamine) + H2SO4 (sulfuric acid) -> C6H5NHC6H4SO3H (diphenylamine-4-sulfonic acid)

C6H5NHC6H4SO3H (diphenylamine-4-sulfonic acid) + NaOH (sodium hydroxide) -> C6H5N(C6H4SO3Na) (SDPS) + H2O (water)

Other relevant reactions:


Physical And Chemical Properties Analysis

  • Melting point: 300-302 °C []
  • Boiling point: Decomposes above 500 °C []
  • Solubility: Highly soluble in water, slightly soluble in ethanol []
  • Stability: Stable under normal storage conditions []

The primary application of SDPS in scientific research lies in its ability to act as a weak acid.

  • pH indicator: In solution, SDPS changes color at a specific pH range. This allows scientists to visually determine the acidity or alkalinity of a solution []. The exact color change depends on the specific formulation of the indicator.

While SDPS is not considered highly toxic, proper handling is recommended.

  • Skin and eye irritant: SDPS can irritate the skin and eyes upon contact.
  • Dust inhalation hazard: Inhalation of SDPS dust may irritate the respiratory tract.

Precautions:

  • Wear gloves, safety glasses, and a lab coat when handling SDPS.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • If in contact with skin or eyes, flush with water for at least 15 minutes.
  • In case of inhalation, move the person to fresh air and seek medical attention if necessary.

Analytical Chemistry:

  • Redox Indicator: SDPS serves as a common redox indicator due to its ability to change color in response to changes in oxidation state. In its reduced form, it appears colorless, while in its oxidized form, it takes on a blue coloration. This property allows researchers to monitor and determine endpoints in various types of titrations, a fundamental analytical technique for determining the concentration of unknown solutions.

Organic Chemistry:

  • Free Radical Scavenger

    SDPS exhibits free radical scavenging activity. Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. The ability of SDPS to neutralize these free radicals makes it a potential candidate for studying their role in biological processes and exploring its applications in antioxidant research.

  • Synthesis of Organic Compounds

    SDPS can act as a catalyst or reaction intermediate in various organic syntheses. For example, it has been employed in the synthesis of heterocyclic compounds, which are classes of organic molecules with diverse applications in medicinal chemistry and materials science.

Other Research Areas:

  • Electrochemical Studies

    SDPS demonstrates electroactive properties, meaning it can undergo reactions involving the transfer of electrons. This characteristic makes it relevant in electrochemical studies, where researchers investigate the behavior of molecules at electrodes. By studying the electrochemical properties of SDPS, scientists can gain insights into its potential applications in areas like energy storage and conversion.

  • Material Science

    The unique properties of SDPS, such as its ability to interact with light and form conducting films, have garnered interest in material science research. Scientists are exploring its potential applications in developing novel materials with desired functionalities, such as light-emitting devices or organic conductors.

UNII

3E2UX1382O

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30582-09-3
6152-67-6

Wikipedia

Sodium diphenylamine-4-sulfonate

General Manufacturing Information

Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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